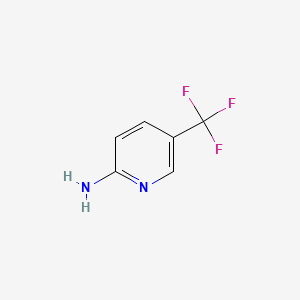
5-(Trifluoromethyl)pyridin-2-amine
Descripción general
Descripción
5-(Trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2. It is a white to brown solid . This compound is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator, a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridin-2-amine and its derivatives has been a topic of interest in the field of medicinal chemistry. For instance, it has been used in the synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity . The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, synthesized using this compound, showed excellent control effect on corn rust .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyridin-2-amine consists of a pyridine ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached to it . The molecular weight of this compound is 162.11 .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyridin-2-amine has a melting point of 45 °C and a boiling point of 90-92/20mbar. It has a density of 1.71g/cm and a refractive index of 1.533. It has a flash point of 104 °C. It is slightly soluble in chloroform and methanol. It is stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
5-(Trifluoromethyl)pyridin-2-amine serves as a building block for creating bidentate N,N-ligands, which are crucial in supramolecular chemistry . These ligands can form complexes with metals, leading to structures with potential applications in molecular recognition and self-assembly processes.
Catalysis
The compound is used to synthesize ligands that facilitate Pd-catalyzed amination reactions . These reactions are fundamental in creating complex molecules, including pharmaceuticals and polymers, making it a valuable asset in industrial catalysis.
Pharmacology
In the pharmaceutical industry, derivatives of 5-(Trifluoromethyl)pyridin-2-amine are employed in drug design . They are particularly useful in creating selective inhibitors for various therapeutic targets, such as urokinase plasminogen activator, which is significant in cancer therapy .
Material Science
This compound plays a role in the development of new materials. Its derivatives can be used to synthesize ligands that stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations, potentially leading to new materials with unique properties .
Environmental Science
5-(Trifluoromethyl)pyridin-2-amine derivatives have been found to exhibit higher fungicidal activity than other derivatives, making them valuable in the synthesis of agrochemicals . This application is crucial for developing environmentally friendly pesticides.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used to stabilize metal complexes that can be analyzed using various spectroscopic methods, aiding in the detection and quantification of substances .
Biochemistry Research
The compound is involved in the synthesis of molecules that bind with DNA, which can be used to study DNA-protein interactions and the mechanisms of genetic regulation .
Industrial Applications
5-(Trifluoromethyl)pyridin-2-amine is a versatile reagent in industrial chemistry, used in the synthesis of complex molecules for various applications, including natural product synthesis and molecular recognition elements .
Each of these fields leverages the unique properties of 5-(Trifluoromethyl)pyridin-2-amine to innovate and enhance scientific research and industrial applications. The compound’s ability to introduce fluorine-containing groups into molecules is particularly valued for its impact on electronic properties, solubility, and lipophilicity .
Safety and Hazards
5-(Trifluoromethyl)pyridin-2-amine is classified as dangerous according to the GHS06 hazard code. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVKIIEIXOMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352866 | |
| Record name | 5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridin-2-amine | |
CAS RN |
74784-70-6 | |
| Record name | 5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 5-(Trifluoromethyl)pyridin-2-amine?
A: 5-(Trifluoromethyl)pyridin-2-amine, a key building block in various chemical syntheses, has the molecular formula C6H4ClF3N2. [] While the provided abstracts do not detail spectroscopic data, they highlight a key structural feature: the fluorine atoms within the trifluoromethyl group exhibit disorder in the crystal structure. This disorder is characterized by two distinct orientations with an occupancy ratio of 0.683(14):0.317(14). []
Q2: How is 5-(Trifluoromethyl)pyridin-2-amine used in the development of pharmaceutical compounds?
A: 5-(Trifluoromethyl)pyridin-2-amine serves as a crucial intermediate in the multi-step synthesis of Divarasib, a KRAS G12C inhibitor. [] While the provided research does not delve into the specific interactions of Divarasib with its target, KRAS G12C inhibitors are known to bind to a specific pocket in the KRAS G12C protein, locking it in an inactive state and inhibiting its downstream signaling, which is often implicated in cancer development.
Q3: Are there any insights into the crystal structure and intermolecular interactions of 5-(Trifluoromethyl)pyridin-2-amine?
A: Research indicates that in the crystalline state, 5-(Trifluoromethyl)pyridin-2-amine molecules arrange themselves into centrosymmetric dimers. [] This dimer formation arises from specific intermolecular interactions, namely N—H⋯N hydrogen bonds, which provide stability to the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)
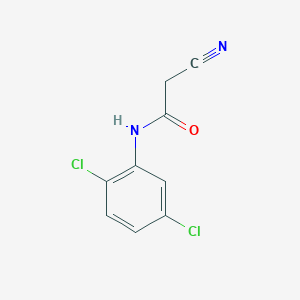
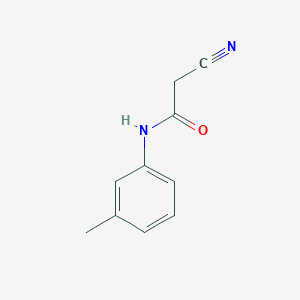
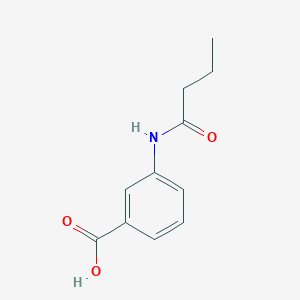
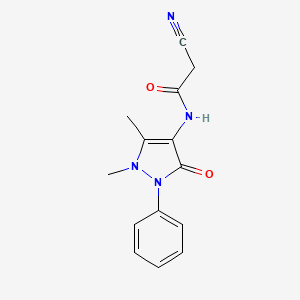

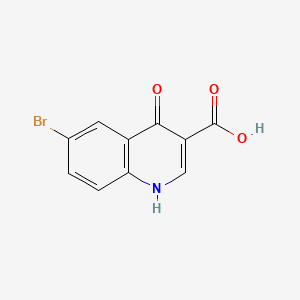
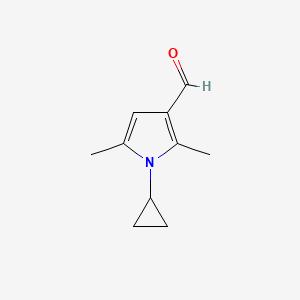
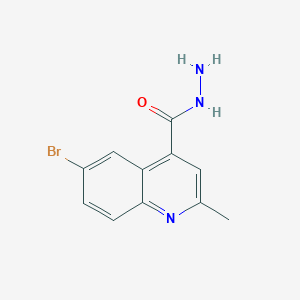
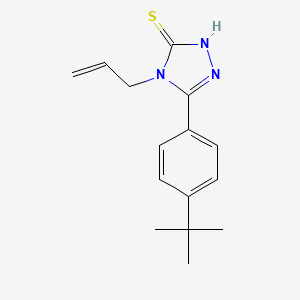
![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)